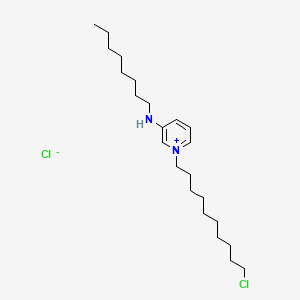
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride is a chemical compound with the molecular formula C23H42ClN2.Cl and a molecular weight of 417.50 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with a 10-chlordecyl and an octylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves several steps. One common method includes the reaction of 4-octylaminopyridine with 1-bromo-10-chlorodecane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
化学反応の分析
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium azide or potassium thiocyanate, leading to the formation of azido or thiocyanato derivatives.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The chloro group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
科学的研究の応用
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased cell permeability and eventual cell lysis. This property makes it a potential candidate for antimicrobial applications. Additionally, its ability to form stable complexes with various biomolecules is being explored for therapeutic purposes .
類似化合物との比較
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride can be compared with other similar compounds such as:
10-Chlorodecyl octyl isophthalate: This compound has a similar alkyl chain but differs in its core structure, which is based on isophthalic acid.
Chlorobutanol: Although structurally different, chlorobutanol shares some functional similarities in terms of its antimicrobial properties.
The uniqueness of this compound lies in its pyridinium core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C23H42Cl2N2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
1-(10-chlorodecyl)-N-octylpyridin-1-ium-3-amine;chloride |
InChI |
InChI=1S/C23H42ClN2.ClH/c1-2-3-4-5-11-14-19-25-23-17-16-21-26(22-23)20-15-12-9-7-6-8-10-13-18-24;/h16-17,21-22,25H,2-15,18-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
PCHIXSVAWAQGQM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCNC1=C[N+](=CC=C1)CCCCCCCCCCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


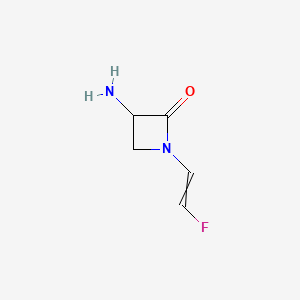
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)

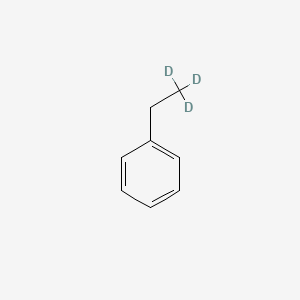

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
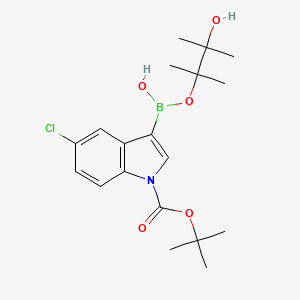
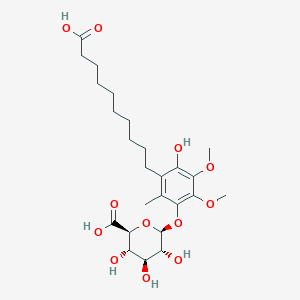

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

